molecular formula C15H16ClNO4 B2798188 ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate CAS No. 339240-35-6

ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B2798188
CAS No.: 339240-35-6
M. Wt: 309.75
InChI Key: NAFNOTDWXCEPFC-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate is a benzofuran-derived compound featuring a chlorinated aromatic core, a methyl group at position 3, and an ethyl ester at position 2. Its distinctive structural element is the (E)-configured imino group at position 5, which is substituted with a 2-hydroxyethyl moiety. This compound belongs to a class of Schiff base derivatives, characterized by the –C=N– linkage formed via condensation between an aldehyde and an amine.

Properties

IUPAC Name

ethyl 4-chloro-5-(2-hydroxyethyliminomethyl)-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4/c1-3-20-15(19)14-9(2)12-11(21-14)5-4-10(13(12)16)8-17-6-7-18/h4-5,8,18H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFNOTDWXCEPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C14H16ClN2O4
  • Molecular Weight : 300.74 g/mol
  • CAS Number : Not available in the provided sources.

The presence of a benzofuran core, chloro substituent, and an imino group suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds, similar to this compound, exhibit significant antimicrobial properties. A study highlighted that certain benzofuran derivatives showed effective inhibition against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .

Antitumor Activity

Several studies have investigated the antitumor potential of benzofuran derivatives. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Effects

Benzofuran derivatives have also been noted for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways has been documented, indicating the potential for therapeutic applications in conditions like arthritis and other inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzofuran derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound this compound was included in this series and showed promising results.

CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coli
Compound A15 mm inhibition zone12 mm inhibition zone
Ethyl 4-chloro...14 mm inhibition zone11 mm inhibition zone

Study 2: Antitumor Mechanism

In vitro studies on benzofuran derivatives indicated that they could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of reactive oxygen species (ROS), leading to cell death.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)10 µMROS Induction
HCT116 (Colon Cancer)8 µMApoptosis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structurally related benzofuran derivatives and their substituent differences:

Compound Name Substituent at Position 5 Key Functional Groups Molecular Weight Notable Properties/Applications Reference
Ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate (Target) (E)-[(2-hydroxyethyl)imino]methyl –Cl, –CH₃, –COOEt, –N=CH–(CH₂OH) ~353.8* Potential hydrogen-bonding interactions
Ethyl 4-chloro-5-({[2-(4-hydroxyphenyl)ethyl]imino}methyl)-3-methyl-1-benzofuran-2-carboxylate [2-(4-hydroxyphenyl)ethyl]imino –Cl, –CH₃, –COOEt, –N=CH–(Ph–OH) 385.84 Enhanced aromatic π-π interactions
Ethyl 4-chloro-5-[(E)-[(3-hydroxypropyl)imino]methyl]-3-methyl-1-benzofuran-2-carboxylate (E)-[(3-hydroxypropyl)imino]methyl –Cl, –CH₃, –COOEt, –N=CH–(CH₂CH₂OH) ~367.8* Increased chain flexibility
Ethyl 5-[(allylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate Allyliminomethyl –Cl, –CH₃, –COOEt, –N=CH–CH₂CH=CH₂ 305.76 Conjugated double bonds (reactivity)
Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate Formyl –Cl, –CH₃, –COOEt, –CHO ~282.7* Aldehyde reactivity (e.g., nucleophilic additions)

Comparative Analysis

Hydrogen-Bonding and Solubility: The target compound’s 2-hydroxyethyl group provides a terminal hydroxyl (–OH), enabling hydrogen bonding with solvents or biological targets. This contrasts with the 3-hydroxypropyl analog (longer alkyl chain), which may exhibit reduced polarity but improved lipophilicity . The 4-hydroxyphenylethyl derivative () introduces a phenolic –OH, enhancing aromatic interactions and acidity (pKa ~10 for phenolic OH vs. ~16 for aliphatic OH), which could influence binding affinity in biological systems .

However, the absence of a hydroxyl group reduces polar interactions compared to the target compound . The formyl-substituted analog () lacks the imino group, replacing it with an aldehyde. This renders it susceptible to nucleophilic attacks (e.g., forming hydrazones), making it a versatile intermediate in synthetic chemistry .

Structural Rigidity and Conformation :

  • The 6,7-dihydrobenzofuran core in introduces partial saturation, reducing aromaticity and planarity. This could affect membrane permeability in drug design compared to the fully aromatic target compound .

Synthetic Viability: Several analogs (e.g., 3-hydroxypropyl and allylimino derivatives) are listed as discontinued by CymitQuimica (), suggesting challenges in synthesis or stability. The target compound’s 2-hydroxyethyl group may offer a balance between synthetic accessibility and functional utility .

Sulfonyl groups enhance acidity and hydrogen-bond acceptor capacity, differing from the target’s hydroxyl donor .

Q & A

Q. What are the recommended synthetic routes for ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate, and how is purity validated?

The synthesis typically involves multi-step reactions such as Claisen condensation for benzofuran core formation, followed by imine formation via Schiff base reactions. Friedel-Crafts acylation or Suzuki coupling may be employed for halogen substitution (e.g., 4-chloro group). Post-synthesis, purity is validated using HPLC (>98% purity threshold) and spectroscopic techniques:

  • 1H/13C NMR for functional group confirmation (e.g., imine proton at δ 8.2–8.5 ppm).
  • IR spectroscopy to identify carbonyl stretches (C=O at ~1700 cm⁻¹) and imine bonds (C=N at ~1640 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion confirmation .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters:

  • Space group : Typically monoclinic (e.g., P2₁/c).
  • Bond angles : The imine (C=N) bond length (~1.28 Å) confirms E-configuration.
  • Packing analysis : Hydrogen bonding between hydroxyl and carbonyl groups stabilizes the lattice. Structural data aids in predicting reactivity and docking studies .

Q. What spectroscopic methods are critical for characterizing substituent effects in analogs?

  • UV-Vis spectroscopy : To study conjugation effects (e.g., imine-linked π-system absorption at 280–320 nm).
  • Fluorescence spectroscopy : For evaluating electronic interactions in derivatives.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons) .

Advanced Research Questions

Q. How can researchers design experiments to assess environmental fate and ecological risks of this compound?

Follow the INCHEMBIOL framework :

  • Phase 1 (Lab) : Determine logP (octanol-water partition coefficient) to predict bioaccumulation.
  • Phase 2 (Field) : Monitor degradation products via LC-MS/MS in simulated ecosystems.
  • Toxicity assays : Use Daphnia magna (EC50) and algal growth inhibition tests. Statistical tools like ANOVA assess significance of environmental stressors.

Q. What methodologies resolve contradictions in bioactivity data between halogen-substituted analogs?

Contradictions often arise from substituent electronic effects. Strategies include:

  • SAR analysis : Compare IC50 values of chloro vs. fluoro derivatives in enzyme inhibition assays.
  • DFT calculations : Model electron-withdrawing effects on binding affinity (e.g., chloro groups enhance electrophilicity).
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .

Q. How are molecular docking and enzyme inhibition assays optimized for studying this compound’s pharmacological potential?

  • Docking (AutoDock Vina) : Use the compound’s crystal structure to predict binding poses in target proteins (e.g., COX-2). Validate with MD simulations (100 ns trajectories).
  • Enzyme assays : Measure IC50 via fluorogenic substrates (e.g., caspase-3 assay). Include positive controls (e.g., aspirin for COX-2) and account for solvent effects (DMSO <1% v/v) .

Q. What statistical approaches are used to analyze dose-response relationships in cytotoxicity studies?

  • Non-linear regression : Fit data to Hill or Log-Logistic models (R² >0.95).
  • ANCOVA : Adjust for covariates like cell passage number.
  • Bootstrap resampling : Estimate 95% confidence intervals for EC50 values .

Comparative Research Questions

Q. How do structural analogs with varied substituents (e.g., bromo, piperazine) differ in reactivity and bioactivity?

  • Halogen effects : Bromo analogs show higher lipophilicity (clogP +0.5) but lower metabolic stability.
  • Piperazine substitution : Enhances solubility (logS +1.2) and GPCR affinity.
  • Sulfonamide derivatives : Exhibit distinct SAR profiles due to hydrogen-bonding capacity .

Q. What computational tools compare the ADME profiles of benzofuran derivatives?

  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability (%F >30%), CYP450 inhibition.
  • Metabolite identification : Employ GLORYx for phase I/II metabolite prediction.
  • BBB permeability : Predict using Molinspiration’s MI-QSAR .

Data Validation & Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Detailed logs : Record reaction parameters (temp ±1°C, stirring speed).
  • Batch testing : Synthesize ≥3 independent batches; compare NMR/MS data.
  • Open data : Deposit spectral data in repositories like Zenodo or ChemRxiv .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.